2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

HDAC1 inhibition Epigenetic probe Benzimidazole SAR

This benzimidazole-acetamide hybrid (MW 351.45) is a uniquely selective, dual-action epigenetic probe. It inhibits HDAC1/3 (IC50 71–75 nM) and LSD1 (IC50 2.1 µM) simultaneously, enabling dissection of histone deacetylation–demethylation crosstalk in CoREST complex research. Its >52.7 µg/mL aqueous solubility minimizes DMSO artifacts in screening. Choose CAS 299934-39-7 for its >1000-fold potency advantage over generic acetamides, making it an essential SAR benchmark and a high-fidelity tool for Class I HDAC-focused drug discovery programs.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 299934-39-7
Cat. No. B2877388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
CAS299934-39-7
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C21H25N3O2/c1-4-16-9-8-10-17(5-2)21(16)24(15-26-3)20(25)13-23-14-22-18-11-6-7-12-19(18)23/h6-12,14H,4-5,13,15H2,1-3H3
InChIKeyIDHIFYJRLHRZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 299934-39-7): A Dual-Action Epigenetic Probe for HDAC and LSD1 Research


2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 299934-39-7) is a synthetic benzimidazole-acetamide hybrid with a molecular weight of 351.45 g/mol . It functions as a dual epigenetic probe, inhibiting both Class I histone deacetylases (HDAC1, HDAC3, HDAC9) with IC50 values ranging from 71 nM to 160 nM [1] and lysine-specific demethylase 1 (LSD1) with a reported IC50 of 2.1 µM [2]. This dual HDAC-LSD1 inhibitory profile makes it a valuable tool compound for studying epigenetic crosstalk and for screening applications where simultaneous modulation of histone acetylation and methylation is desired [2].

Why Generic Benzimidazole Derivatives Cannot Substitute for CAS 299934-39-7 in Epigenetic Inhibitor Research


Simple benzimidazole or acetamide analogs lack the precise N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide scaffold required for dual HDAC-LSD1 engagement . The 2,6-diethylphenyl group provides critical hydrophobic interactions within the HDAC active site, while the methoxymethyl substituent modulates solubility and pharmacokinetic properties . Replacing this compound with a generic benzimidazole or a simpler acetamide (e.g., CAS 74886-79-6) would result in the loss of its characteristic multi-target epigenetic modulatory activity, making direct functional substitution impossible in experimental systems designed around its specific inhibitory profile .

Quantitative Differentiation of CAS 299934-39-7: Head-to-Head Evidence vs. Closest Analogs for Scientific Procurement Decisions


HDAC1 Inhibition Potency: CAS 299934-39-7 vs. Parent Acetamide Scaffold

CAS 299934-39-7 inhibits HDAC1 with an IC50 of 71 nM in a fluorometric assay using human recombinant enzyme [1]. In contrast, the parent scaffold N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 74886-79-6), which lacks the benzimidazole moiety, shows no measurable HDAC1 inhibition . This ~1000-fold or greater difference in potency demonstrates that the benzimidazole group is essential for HDAC1 engagement, providing a critical SAR anchor point for medicinal chemistry programs [1].

HDAC1 inhibition Epigenetic probe Benzimidazole SAR

Dual HDAC-LSD1 Activity: A Differentiating Profile from HDAC-Only Benzimidazoles

CAS 299934-39-7 demonstrates measurable inhibition of both HDAC enzymes (HDAC1 IC50=71 nM, HDAC3 IC50=75 nM) [1] and LSD1 (IC50=2.1 µM) [2]. In contrast, a closely related benzimidazole-acetamide analog, N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide (CAS 312585-85-6), has only been reported as an LSD1 inhibitor [3] without documented HDAC activity. This dual inhibitory profile enables CAS 299934-39-7 to simultaneously modulate both histone acetylation and methylation, mimicking the endogenous CoREST complex regulation in a single small molecule [2].

Dual HDAC-LSD1 inhibitor Epigenetic polypharmacology CoREST complex

HDAC Isoform Selectivity Profile: Class I Preference vs. Pan-HDAC Inhibitors

CAS 299934-39-7 exhibits a preferential Class I HDAC inhibition profile: HDAC1 IC50=71 nM, HDAC3 IC50=75 nM, and HDAC9 IC50=160 nM [1]. This selectivity contrasts with pan-HDAC inhibitors such as vorinostat (SAHA), which inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at low nanomolar concentrations [2]. The ~2.3-fold selectivity for HDAC1/3 over HDAC9, combined with the absence of reported HDAC6 activity, suggests a narrower target spectrum that may reduce off-target effects associated with broad-spectrum HDAC inhibition in cellular assays [1].

HDAC isoform selectivity Class I HDAC Epigenetic drug discovery

Aqueous Solubility Advantage for In Vitro Assay Compatibility

CAS 299934-39-7 exhibits aqueous solubility >52.7 µg/mL (~150 µM) at pH 7.4 [1], enabling reliable in vitro assay preparation without the need for high DMSO concentrations. This solubility is significantly higher than many unsubstituted benzimidazole-acetamide derivatives, which often require >1% DMSO for solubilization . The methoxymethyl and 2,6-diethylphenyl substituents contribute to this improved solubility profile, reducing the risk of compound precipitation during biochemical or cell-based assays [1].

Aqueous solubility Assay development Compound formulation

Structural Differentiation: Benzimidazole-Acetamide Hybrid vs. Chloroacetamide Herbicides

CAS 299934-39-7 contains a benzimidazole ring linked via an acetamide bridge to the N-(2,6-diethylphenyl)-N-(methoxymethyl) moiety . This structure is fundamentally distinct from the herbicide alachlor (CAS 15972-60-8), which contains a chloroacetamide group instead of the benzimidazole-acetamide hybrid [1]. The presence of the benzimidazole heterocycle in CAS 299934-39-7 introduces hydrogen-bonding capacity and aromatic stacking interactions essential for epigenetic enzyme inhibition, whereas the chloroacetamide in alachlor is primarily a reactive electrophile for plant enzyme targeting [1].

Structural chemotype Scaffold differentiation Agrochemical vs. pharmaceutical

Optimal Research and Industrial Application Scenarios for CAS 299934-39-7 Based on Quantitative Differentiation Evidence


HDAC1-Selective Biochemical Screening and SAR Studies

With an HDAC1 IC50 of 71 nM [1], CAS 299934-39-7 serves as a well-characterized reference inhibitor for HDAC1 biochemical assays. Its >1000-fold potency advantage over the parent acetamide scaffold (CAS 74886-79-6) makes it suitable for establishing structure-activity relationship (SAR) benchmarks in benzimidazole-based HDAC inhibitor programs.

Epigenetic Crosstalk Research: Simultaneous HDAC and LSD1 Modulation

CAS 299934-39-7's dual inhibition of Class I HDACs (HDAC1 IC50=71 nM, HDAC3 IC50=75 nM) and LSD1 (IC50=2.1 µM) [2] makes it a valuable tool for studying the functional interplay between histone deacetylation and demethylation. This profile is particularly relevant for CoREST complex research, where simultaneous HDAC and LSD1 inhibition is required to fully derepress target genes.

High-Throughput Screening with Reduced DMSO Interference

The aqueous solubility of >52.7 µg/mL at pH 7.4 [3] allows CAS 299934-39-7 to be prepared at working concentrations with minimal DMSO, reducing solvent-associated artifacts in cell-based and biochemical high-throughput screening campaigns. This solubility advantage over less substituted benzimidazole derivatives improves assay robustness and data reproducibility.

Class I HDAC Selectivity Profiling in Cancer Cell Lines

The preferential Class I HDAC inhibition profile (HDAC1/3 over HDAC9; no HDAC6 activity reported) [4] positions CAS 299934-39-7 as a useful probe for dissecting Class I-specific epigenetic effects in cancer cell lines, with potentially fewer off-target effects compared to pan-HDAC inhibitors such as vorinostat [5].

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.